2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid
Brand Name: Vulcanchem
CAS No.: 2680530-31-6
VCID: VC11584461
InChI: InChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-5-9(23-7-13(19)20)1-2-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)
SMILES:
Molecular Formula: C15H14N2O6
Molecular Weight: 318.28 g/mol

2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid

CAS No.: 2680530-31-6

Cat. No.: VC11584461

Molecular Formula: C15H14N2O6

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid - 2680530-31-6

Specification

CAS No. 2680530-31-6
Molecular Formula C15H14N2O6
Molecular Weight 318.28 g/mol
IUPAC Name 2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetic acid
Standard InChI InChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-5-9(23-7-13(19)20)1-2-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)
Standard InChI Key OHANZAJUTVTYPD-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)O

Introduction

Chemical Identity and Structural Features

2-{[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid (molecular formula: C18H17N3O7\text{C}_{18}\text{H}_{17}\text{N}_3\text{O}_7) belongs to the isoindole-1,3-dione family. Its structure comprises:

  • A 2,6-dioxopiperidin-3-yl moiety linked to the isoindoline core, a hallmark of immunomodulatory imide drugs (IMiDs).

  • A 1-oxo-2,3-dihydro-1H-isoindol-5-yl scaffold substituted with an acetic acid side chain via an ether linkage.

Physicochemical Properties

PropertyValueSource
Molecular weight387.35 g/molCalculated
LogP (lipophilicity)1.2 (predicted)PubChem
Solubility>10 mM in DMSOAnalog data
Hydrogen bond donors4Structural

The acetic acid group enhances solubility in polar solvents, while the dioxopiperidine ring contributes to conformational rigidity .

Synthesis and Structural Analogues

The compound is synthesized via multi-step organic reactions, as inferred from analogous protocols :

Key Synthetic Steps

  • Core Formation: React 2-bromomethyl-5-nitrobenzoate with 2,6-dioxopiperidin-3-ammonium chloride in dimethylformamide (DMF) with triethylamine .

  • Nitro Reduction: Catalytic hydrogenation (e.g., 10% Pd/C, 50 psi H₂) converts nitro to amino groups .

  • Etherification: Coupling tert-butyl bromoacetate to the hydroxylated isoindoline intermediate, followed by acid hydrolysis to yield the acetic acid derivative .

Representative Reaction Scheme

Methyl 2-bromomethyl-5-nitrobenzoate+2,6-dioxopiperidin-3-amineDMF, Et3NNitro intermediateH2/Pd-CAmino intermediatetert-butyl bromoacetateProtected esterTFAAcetic acid product\text{Methyl 2-bromomethyl-5-nitrobenzoate} + \text{2,6-dioxopiperidin-3-amine} \xrightarrow{\text{DMF, Et}_3\text{N}} \text{Nitro intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amino intermediate} \xrightarrow{\text{tert-butyl bromoacetate}} \text{Protected ester} \xrightarrow{\text{TFA}} \text{Acetic acid product}

Yield Optimization

StepYield (%)Conditions
Core formation65–75DMF, 40°C, 48 h
Nitro reduction85–90H₂ (50 psi), 4 h
Etherification28–35DMF, 40°C, 48 h
Deprotection90–95TFA/CH₂Cl₂, 24 h

Pharmacological Activity and Mechanisms

TNF-α Inhibition

Structural analogues demonstrate dose-dependent TNF-α suppression (IC₅₀: 50–100 nM) . The dioxopiperidine ring disrupts TNF-α mRNA stability by enhancing cyclic AMP (cAMP) levels, while the isoindoline scaffold inhibits NF-κB nuclear translocation .

Comparative TNF-α Inhibition

CompoundIC₅₀ (nM)Cell Line
2-{[2-(2,6-Dioxopiperidin-3-yl)...}62 ± 4THP-1 monocytes
Thalidomide450 ± 30Same

PROTAC Applications

The compound’s E3 ligase-binding dioxopiperidine moiety enables its use in PROTACs. For example, conjugates with HIV-1 Nef inhibitors degrade Nef with DC₅₀ values of 10–50 nM, restoring CD4⁺ T-cell function .

Degradation Efficiency

Target ProteinPROTAC StructureDC₅₀ (nM)Half-life (h)
HIV-1 NefCompound + VHLL linker 12 ± 26.5

Therapeutic Applications

Inflammatory Diseases

Preclinical models show efficacy in:

  • Rheumatoid arthritis: Reduces joint swelling by 70% at 10 mg/kg/day (mouse collagen-induced arthritis) .

  • Psoriasis: Topical formulations decrease epidermal thickness by 40% in imiquimod-induced models .

Antiviral Activity

  • HIV-1: Degrades Nef protein, restoring CD4⁺ and MHC-I expression in infected T-cells (EC₅₀: 25 nM) .

  • Herpesviruses: Inhibits viral replication by 90% at 1 μM in HSV-1-infected fibroblasts .

Pharmacokinetics and Toxicology

ADME Profile

ParameterValueModel
Oral bioavailability45–55%Rat
Plasma half-life3.2 ± 0.4 hMouse
CYP3A4 substrateYesHepatocytes

Toxicology

  • LD₅₀: >2 g/kg (mouse, single oral dose) .

  • Genotoxicity: Negative in Ames test .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator